molecular formula C39H54NOPS B13642929 (R)-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13642929
M. Wt: 615.9 g/mol
InChI Key: SKODEZJFVDWMJB-AJMTWWRASA-N
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Description

®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound featuring a unique combination of adamantane, phosphino, and sulfinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of the adamantane and phosphino groups, followed by their integration into the sulfinamide structure. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfinamides.

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets through its phosphino and sulfinamide groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects . The adamantane group provides structural stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • ®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(m-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • ®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(p-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Uniqueness

The uniqueness of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantane group enhances its stability and membrane permeability, while the phosphino and sulfinamide groups provide versatile reactivity and binding capabilities .

Properties

Molecular Formula

C39H54NOPS

Molecular Weight

615.9 g/mol

IUPAC Name

N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(2-methylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C39H54NOPS/c1-26-10-6-7-11-33(26)36(40(5)43(41)37(2,3)4)34-12-8-9-13-35(34)42(38-20-27-14-28(21-38)16-29(15-27)22-38)39-23-30-17-31(24-39)19-32(18-30)25-39/h6-13,27-32,36H,14-25H2,1-5H3/t27?,28?,29?,30?,31?,32?,36-,38?,39?,42?,43?/m0/s1

InChI Key

SKODEZJFVDWMJB-AJMTWWRASA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H](C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)N(C)S(=O)C(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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